2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide 2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 690643-68-6
VCID: VC4425727
InChI: InChI=1S/C18H23N3O2S2/c1-2-14-20-17(16-12-6-3-7-13(12)25-18(16)21-14)24-10-15(22)19-9-11-5-4-8-23-11/h11H,2-10H2,1H3,(H,19,22)
SMILES: CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4CCCO4
Molecular Formula: C18H23N3O2S2
Molecular Weight: 377.52

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

CAS No.: 690643-68-6

Cat. No.: VC4425727

Molecular Formula: C18H23N3O2S2

Molecular Weight: 377.52

* For research use only. Not for human or veterinary use.

2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide - 690643-68-6

Specification

CAS No. 690643-68-6
Molecular Formula C18H23N3O2S2
Molecular Weight 377.52
IUPAC Name 2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C18H23N3O2S2/c1-2-14-20-17(16-12-6-3-7-13(12)25-18(16)21-14)24-10-15(22)19-9-11-5-4-8-23-11/h11H,2-10H2,1H3,(H,19,22)
Standard InChI Key HQQRTYHUPDDATF-UHFFFAOYSA-N
SMILES CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4CCCO4

Introduction

Structural Elucidation and Molecular Characteristics

Tricyclic Core Architecture

The tricyclic system at the heart of this molecule consists of a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl group. This framework integrates two nitrogen atoms at positions 9 and 11 and a sulfur atom at position 7, creating a rigid, planar structure conducive to π-π stacking interactions. The ethyl substituent at position 10 introduces steric bulk, potentially influencing binding affinity in biological systems.

Sulfanyl-Acetamide Functionalization

The sulfanyl group (–S–) bridges the tricyclic core to an acetamide sidechain, which itself is modified with an oxolan-2-ylmethyl group. This moiety enhances solubility in polar solvents due to the oxolane (tetrahydrofuran) ring’s ether oxygen, while the acetamide linkage provides hydrogen-bonding capability critical for target recognition.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂S₂
Molecular Weight377.52 g/mol
IUPAC Name2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
SMILESCCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NCC4CCCO4
InChI KeyHQQRTYHUPDDATF-UHFFFAOYSA-N

Synthetic Pathways and Analytical Validation

Multi-Step Synthesis Strategy

The synthesis of this compound likely proceeds through sequential cyclization, sulfuration, and amidation reactions. A plausible route involves:

  • Tricyclic Core Formation: Condensation of ethylenediamine derivatives with sulfur-containing precursors under Dean-Stark conditions to form the diazatricyclic scaffold.

  • Sulfanyl Group Introduction: Thiolation via nucleophilic displacement using thiourea or Lawesson’s reagent.

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with chloroacetyl chloride, followed by amidation with oxolan-2-ylmethylamine.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet), oxolane protons (δ 3.5–4.0 ppm), and acetamide carbonyl (δ 170–175 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 377.52.

Physicochemical and Pharmacological Profiling

Solubility and Stability

Although experimental solubility data is unavailable, the oxolane and acetamide groups predict moderate solubility in dimethyl sulfoxide (DMSO) and ethanol. The compound’s stability under physiological conditions remains speculative but may be compromised by hydrolytic cleavage of the sulfanyl bridge in acidic environments.

Hypothesized Biological Activity

Compounds with analogous structures demonstrate:

  • Antimicrobial Effects: Thiazole and diazepine analogs inhibit bacterial dihydrofolate reductase (DHFR).

  • Anticancer Potential: Sulfanyl moieties in tricyclic systems intercalate DNA or inhibit topoisomerase II.

  • Neurological Activity: Oxolane derivatives modulate GABA receptors, suggesting possible anxiolytic or anticonvulsant properties.

Challenges and Future Research Directions

Knowledge Gaps

  • Experimental Bioactivity: No in vitro or in vivo studies specifically targeting this compound are documented.

  • Metabolic Fate: Predictive ADME (absorption, distribution, metabolism, excretion) models are needed to assess pharmacokinetics.

  • Toxicological Profile: Potential hepatotoxicity or nephrotoxicity must be evaluated given the sulfanyl group’s reactivity.

Strategic Recommendations

  • Targeted Synthesis: Optimize yield and purity using microwave-assisted or flow chemistry techniques.

  • High-Throughput Screening: Test against kinase, protease, and receptor panels to identify lead targets.

  • Computational Modeling: Perform molecular docking studies with DHFR, DNA gyrase, and GABA-A receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator